(E)-2-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid
Description
The compound (E)-2-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a synthetic thiazolidinone derivative characterized by a central thioxothiazolidinone core fused with a furan ring substituted at the 5-position with a 2-fluorophenyl group. This structural framework is associated with diverse bioactivities, including antimicrobial and enzyme-inhibitory properties, as inferred from analogs in the thiazolidinone class .
Properties
IUPAC Name |
2-[(5E)-5-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO4S2/c1-2-3-8-15(19(24)25)22-18(23)17(28-20(22)27)11-12-9-10-16(26-12)13-6-4-5-7-14(13)21/h4-7,9-11,15H,2-3,8H2,1H3,(H,24,25)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHKQIPUBQIJQP-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3F)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C(=O)O)N1C(=O)/C(=C\C2=CC=C(O2)C3=CC=CC=C3F)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities, including anticancer, antibacterial, and antiviral properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
Molecular Formula: C19H12FNO3S2
Molecular Weight: 385.43 g/mol
The structure features a thiazolidinone core, a furan moiety, and a fluorophenyl group, which may enhance its pharmacological properties. The presence of multiple functional groups suggests diverse chemical reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds within the thiazolidinone class exhibit a variety of biological activities. The following sections summarize key findings regarding the biological activity of this compound.
Anticancer Activity
Several studies have demonstrated that thiazolidinone derivatives possess significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested: A549 (lung cancer), PC-3 (prostate cancer), HepG2 (liver cancer)
- IC50 Values: Ranged from 7.0 to 20.3 µM for potent compounds .
Mechanism of Action:
The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest. For example, compounds similar to this compound have been shown to affect mitochondrial pathways leading to apoptosis .
Antibacterial Activity
Thiazolidinone derivatives have also exhibited antibacterial properties:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16–32 mg/ml |
| Staphylococcus epidermidis | 16–32 mg/ml |
| Bacillus subtilis | Not observed |
These results indicate that while some derivatives are effective against gram-positive bacteria, others may not exhibit significant antibacterial activity .
Antiviral Activity
Research into the antiviral potential of thiazolidinones has shown promising results against various viruses:
- Targets: Dengue virus protease and other serine proteases.
- Inhibition Assays: Compounds were evaluated for their ability to inhibit viral replication in vitro, with varying degrees of success reported .
Case Studies
-
Study on Antiproliferative Effects:
A study investigated the cytotoxicity of thiazolidinone derivatives in human leukemia cell lines using MTT assays. The findings suggested that electron-donating groups significantly influence cytotoxicity, with certain derivatives demonstrating strong activity . -
Antibacterial Evaluation:
Another study focused on synthesizing and evaluating the antibacterial effects of related compounds against common pathogens. Results indicated effective inhibition against Staphylococcus strains but not against Bacillus subtilis .
Comparison with Similar Compounds
Structural Analogues
Key structural analogs differ in the substituents on the phenyl ring attached to the furan moiety. These modifications influence physicochemical properties and bioactivity:
Physicochemical Properties
- Solubility: The hexanoic acid chain confers moderate polarity, but substituents modulate solubility. The unsubstituted furan analog is more soluble in non-polar solvents like n-hexane due to reduced steric hindrance and polarity . In contrast, the 4-acetylphenyl derivative has lower solubility in non-polar media due to the polar acetyl group.
- Stability : The 2-fluorophenyl group in the target compound may enhance metabolic stability compared to the 4-chlorophenyl analog , as fluorine is less prone to oxidative degradation .
Pharmacological Activity
- Antimicrobial Potential: Thioxothiazolidinones with electron-withdrawing groups (e.g., F, Cl) exhibit stronger antimicrobial activity. The 4-chlorophenyl analog demonstrated superior biofilm inhibition in preliminary studies compared to the target compound, likely due to chlorine’s higher electronegativity .
- Enzyme Interaction : The acetyl group in the 4-acetylphenyl derivative may hinder binding to enzyme active sites due to steric effects, whereas the smaller fluorine atom in the target compound allows tighter interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
